molecular formula C11H10N4 B1483097 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile CAS No. 2097957-80-5

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No. B1483097
CAS RN: 2097957-80-5
M. Wt: 198.22 g/mol
InChI Key: RIAPSHNYTUMOAV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile” would likely include a pyrazole ring attached to a pyridine ring via a carbonitrile group.


Chemical Reactions Analysis

Pyrazoles can participate in a variety of chemical reactions, including acting as ligands in coordination chemistry and undergoing substitution reactions.

Scientific Research Applications

Anti-Fibrotic Drug Development

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile: has been utilized in the synthesis of novel pyrimidine derivatives with potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs .

Medicinal Chemistry

The compound serves as a building block in medicinal chemistry for constructing libraries of heterocyclic compounds. It’s particularly valuable in the design of privileged structures due to the pyrimidine moiety’s wide range of pharmacological activities .

Pharmacological Research

Researchers employ this compound in pharmacological studies to explore its diverse biological activities. It’s been associated with antimicrobial, antiviral, antitumor, and antifibrotic properties, making it a versatile agent for drug discovery .

Chemical Biology

In chemical biology, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is used to create novel heterocyclic compound libraries. These libraries are crucial for discovering new biological activities and understanding molecular mechanisms .

Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing heterocyclic compounds, which are essential in developing drugs with various therapeutic effects. Its role in creating new molecules with potential biological activities is significant .

Collagen Prolyl 4-Hydroxylases Inhibition

It’s also involved in the study of collagen prolyl 4-hydroxylases inhibitors. These enzymes play a role in the synthesis of collagen, and their inhibition is a therapeutic target for treating fibrosis .

Future Directions

The study of pyrazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas . Further studies could explore the synthesis, properties, and potential applications of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile”.

properties

IUPAC Name

2-ethyl-5-pyridin-3-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAPSHNYTUMOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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